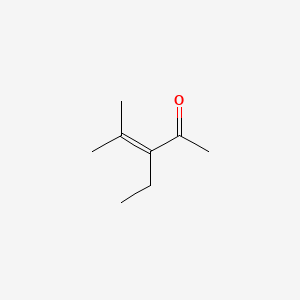![molecular formula C22H14O4 B14714018 [2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl- CAS No. 22693-07-8](/img/structure/B14714018.png)
[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- is a complex organic compound with a molecular formula of C22H18O4 It is a derivative of binaphthalene, characterized by the presence of four ketone groups and two methyl groups attached to the naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- typically involves multi-step organic reactions. One common method includes the oxidative coupling of 3,3’-dimethyl-1,1’-binaphthyl using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the tetrone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in redox reactions, interact with enzymes, and modulate biological pathways. For instance, its potential anticancer activity may be attributed to its ability to induce oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,1’-Binaphthalene, 3,3’-dimethyl-: A closely related compound with similar structural features but lacking the tetrone groups.
2,2’-Binaphthalene: Another related compound with a different substitution pattern on the naphthalene rings.
Uniqueness
The presence of four ketone groups and two methyl groups in [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- distinguishes it from other binaphthalene derivatives
Properties
CAS No. |
22693-07-8 |
|---|---|
Molecular Formula |
C22H14O4 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-methyl-3-(3-methyl-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O4/c1-11-17(21(25)15-9-5-3-7-13(15)19(11)23)18-12(2)20(24)14-8-4-6-10-16(14)22(18)26/h3-10H,1-2H3 |
InChI Key |
RFRKMASEXOLDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C3=C(C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




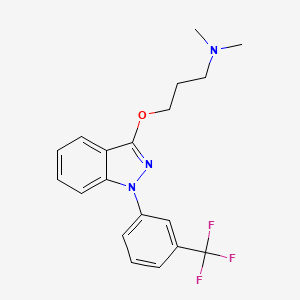

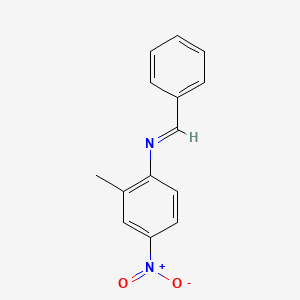

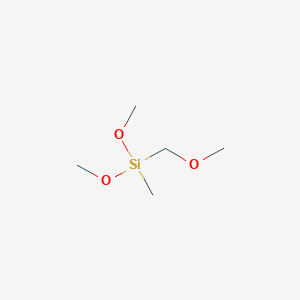
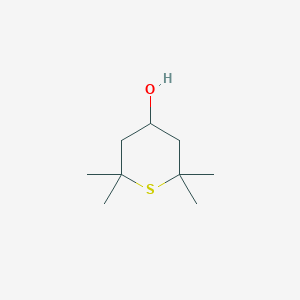
![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)
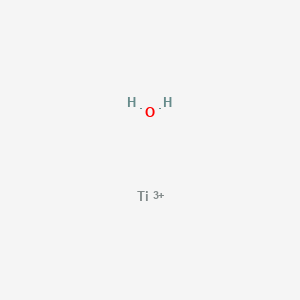
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)
